A Researcher's Guide to 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
A Researcher's Guide to 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
This document provides an in-depth technical overview of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a versatile organoboron compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This guide covers the compound's fundamental properties, synthesis, applications, and handling, with a focus on mechanistic understanding and practical utility.
Compound Profile and Significance
2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as 2-Chlorophenylboronic acid neopentyl glycol ester, is a key intermediate in modern organic chemistry.[1][2][3] Its structure features a boronic acid functional group masked as a neopentyl glycol ester. This structural motif imparts a unique combination of stability and reactivity, making it an invaluable tool for constructing complex molecular architectures.
The primary significance of this compound lies in its role as a stable, crystalline solid that serves as a precursor to 2-chlorophenylboronic acid. Boronic acids and their esters are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[1][4][5] The neopentyl ester, in particular, offers enhanced stability compared to the free boronic acid or other esters like the pinacol variant, protecting the boronic acid moiety from premature degradation or side reactions such as protodeboronation or trimerization into boroxines.[6][7]
| Identifier | Value |
| Chemical Name | 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
| Synonyms | 1-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene, 2-Chlorophenylboronic Acid Neopentyl Glycol Ester[1][2][3] |
| CAS Number | 346656-42-6 [1][2][3] |
| Molecular Formula | C₁₁H₁₄BClO₂[1] |
| Molecular Weight | 224.49 g/mol [1][2] |
Physicochemical Properties & Data
The physical and chemical properties of a reagent are critical for designing experiments, ensuring safety, and optimizing reaction conditions.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥ 98% (Typical) | [1] |
| Melting Point | 37 °C (Lit.) | [1] |
| Storage Conditions | Store at 2 - 8 °C, protect from moisture | [1][8] |
The low melting point indicates that the compound should be handled with care in warm environments to avoid changes in its physical state. Its classification as a combustible solid necessitates storage away from strong oxidizing agents.[9]
Synthesis and Mechanistic Insight
The preparation of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is typically achieved through a straightforward and efficient condensation reaction.
Causality of Experimental Design: The synthesis involves the esterification of 2-chlorophenylboronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol).[4] The primary challenge in this process is the removal of water, which is a byproduct of the reaction. If not removed, water can hydrolyze the boronic ester, pushing the equilibrium back towards the starting materials.[4] To drive the reaction to completion, a Dean-Stark apparatus is commonly used with a solvent like benzene or toluene that forms an azeotrope with water. Alternatively, the use of molecular sieves in an anhydrous solvent like tetrahydrofuran (THF) can effectively sequester the water byproduct.[4] The choice of neopentyl glycol is deliberate; the resulting six-membered dioxaborinane ring is thermodynamically more stable than many five-membered ring counterparts derived from other diols.[6]
Workflow for Synthesis
Caption: Synthesis workflow for 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.
Application in Suzuki-Miyaura Cross-Coupling
The premier application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[1][4] This reaction forges a C-C bond between the 2-chlorophenyl group of the boronic ester and an aryl or vinyl halide/triflate.
Mechanistic Considerations (The Catalytic Cycle): The reaction is catalyzed by a palladium(0) complex. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The boronic ester is activated by a base (e.g., potassium carbonate, cesium carbonate). This activation facilitates the transfer of the 2-chlorophenyl group from the boron atom to the palladium center, displacing the halide. The precise nature of the boron species that undergoes transmetalation (boronic ester vs. hydrolyzed boronic acid or a borate complex) can depend on the reaction conditions.[10]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example and must be adapted and optimized for specific substrates.
-
Inert Atmosphere: To an oven-dried flask, add 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (1.2 equivalents), the aryl halide partner (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Solvent: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add degassed solvent (e.g., a mixture of Toluene and Water, or Dioxane).
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Self-Validation: The identity and purity of the final biaryl product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety, Handling, and Storage
As with all organoboron compounds, appropriate safety measures are paramount.[8]
-
Handling: Handle in a well-ventilated fume hood. Avoid creating dust.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and respiratory tract.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C).[1] Protect from moisture to prevent hydrolysis.[8]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[8]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
While specific toxicity data for this compound is limited, boron compounds can cause irritation.[8] In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.[8]
Conclusion
2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS: 346656-42-6) is a highly valuable and versatile reagent. Its enhanced stability as a neopentyl glycol ester makes it a superior alternative to the free boronic acid for applications in palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its properties, synthesis, and primary application, underscoring its importance as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] A thorough understanding of its chemistry and handling is essential for its safe and effective use in research and development.
References
-
2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. [Link]
-
Cas 138500-85-3, 4-(Bromomethyl)benzeneboronic acid pinacol ester. LookChem. [Link]
-
Boron Safety Data Sheet. ESPI Metals. [Link]
-
Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. Semantic Scholar. [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]
-
Organoboron chemistry. Wikipedia. [Link]
-
CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane). Chemsrc. [Link]
-
Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. Journal of the American Chemical Society. [Link]
-
Activity of Organoboron Compounds against Biofilm-Forming Pathogens. MDPI. [Link]
-
Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. National Institutes of Health (NIH). [Link]
-
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. PubChem. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | 346656-42-6 | TCI AMERICA [tcichemicals.com]
- 4. 2-(2,3-Dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane () for sale [vulcanchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Boron - ESPI Metals [espimetals.com]
- 9. Phenylboronic acid neopentylglycol ester 97 5123-13-7 [sigmaaldrich.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
